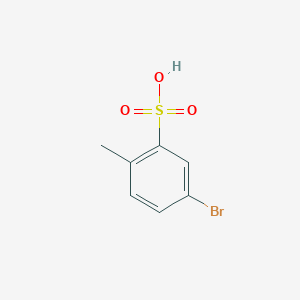

5-Bromo-2-methylbenzene-1-sulfonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

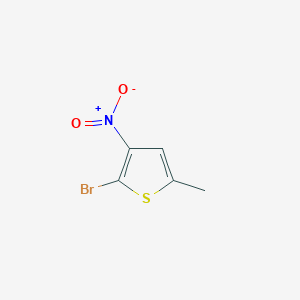

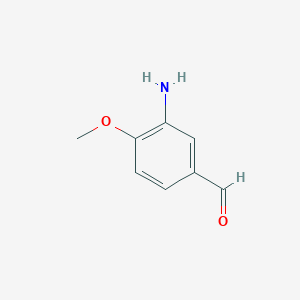

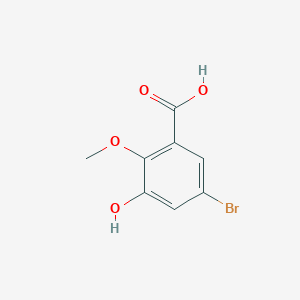

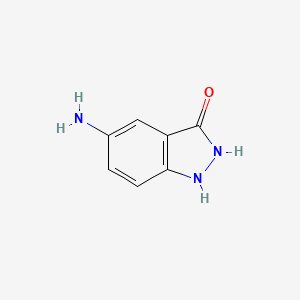

5-Bromo-2-methylbenzene-1-sulfonic acid is a chemical compound with the molecular formula C7H7BrO3S . It has an average mass of 251.098 Da and a monoisotopic mass of 249.929916 Da .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-methylbenzene-1-sulfonic acid consists of a benzene ring substituted with a bromo group, a methyl group, and a sulfonic acid group .Physical And Chemical Properties Analysis

5-Bromo-2-methylbenzene-1-sulfonic acid has a density of 1.7±0.1 g/cm3 . It has a molar refractivity of 49.4±0.4 cm3, and its polar surface area is 63 Å2 . The compound also has a polarizability of 19.6±0.5 10-24 cm3 and a molar volume of 144.7±3.0 cm3 .Applications De Recherche Scientifique

Application in Organic Synthesis

Field

Organic Chemistry

Summary of the Application

Sulfonic acid groups are often used as activating and protecting groups in organic synthesis . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .

Methods of Application

In the preparation of 5-bromo-2-naphthol from 5-amino-2-naphthol, a sulfonic acid group is introduced at the 1-position as an activating and protecting group for the Sandmeyer reaction . The sulfonate group allows for the use of only water and sulfuric acid as solvents . The sulfonic acid is introduced with three equivalents of sulfuric acid, and it is removed in 20% aq. sulfuric acid .

Results or Outcomes

The introduction of the sulfonic acid group allowed for the successful synthesis of 5-bromo-2-naphthol . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .

Application in Synthesis of Polysubstituted Benzenes

Summary of the Application

Sulfonic acid groups can be used in the synthesis of polysubstituted benzenes . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .

Methods of Application

In the synthesis of polysubstituted benzenes, a sulfonic acid group can be introduced by sulfonation with SO3/H2SO4 . The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor .

Results or Outcomes

The introduction of the sulfonic acid group allowed for the successful synthesis of polysubstituted benzenes . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .

Application in Electrophilic Aromatic Substitution

Summary of the Application

Sulfonic acid groups can be used in electrophilic aromatic substitution reactions . They can be introduced to a molecule to increase its reactivity, allowing for certain reactions to take place more easily .

Methods of Application

In electrophilic aromatic substitution reactions, a sulfonic acid group can be introduced by sulfonation with SO3/H2SO4 . The sulfonic acid group facilitates the electron transfer reaction between CuBr and the diazonium intermediate by making the diazonium compound a better electron acceptor .

Results or Outcomes

The introduction of the sulfonic acid group allowed for the successful electrophilic aromatic substitution reactions . This method is simple, inexpensive, and avoids the use of organic solvents and exotic reagents .

Propriétés

IUPAC Name |

5-bromo-2-methylbenzenesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVLVDGTVIOCGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)S(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30569251 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-methylbenzene-1-sulfonic acid | |

CAS RN |

56919-17-6 |

Source

|

| Record name | 5-Bromo-2-methylbenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30569251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[b]thiophen-4-ylmethanol](/img/structure/B1283352.png)

![2-[Benzyl(phenyl)amino]acetic acid](/img/structure/B1283363.png)